S-(3-Chloropropyl) ethanethioate
Overview
Description
“S-(3-Chloropropyl) ethanethioate” is a chemical compound with the molecular formula C5H9ClOS. It is used in laboratory settings . The mechanism of formation of trimethylene oxide from 3-chloropropyl thiolacetate has been investigated.
Synthesis Analysis
The synthesis of “S-(3-Chloropropyl) ethanethioate” involves nucleophilic substitution on octakis(3-chloropropyl)octasilsesquioxane using potassium thioacetate in aprotic dimethylformamide as a solvent . The complete substitution proceeds at room temperature .Scientific Research Applications
Application 1: Synthesis of (3-(tert-butylperoxy)propyl)trimethoxysilane
- Summary of Application: This compound was synthesized as a new silane coupling agent that can be used as both a coupling agent and initiator .
- Methods of Application: The synthesis involved the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .
- Results or Outcomes: The results indicated that the new reagent had the characteristics of a coupling agent and initiator .
Application 2: Modification of Mesoporous SiO2 Nanoparticles
- Summary of Application: Mesoporous SiO2 nanoparticles (MSNs) were synthesized via a sol–gel method and modified with (3-chloropropyl) trimethoxysilane to make them hydrophobic .
- Methods of Application: The material was characterized via SEM, TEM, FT-IR, DLS, BET, and contact angle measurements .
- Results or Outcomes: The modified MSNs have good foam stability, so that the foam properties of the added particles have been increased by 38.4% in an oil/SDS solution . It becomes a promising material for foam stabilization in order to enhance the oil recovery because it is bio-compatible and environment friendly .
Future Directions
The future directions of synthetic chemistry, including the study of compounds like “S-(3-Chloropropyl) ethanethioate”, involve addressing challenges such as improving synthetic efficiencies and making processes more environmentally friendly . The continuous need for new substances, materials, and devices in various fields underscores the importance of synthetic chemistry .
properties
IUPAC Name |
S-(3-chloropropyl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLUCUQNAZTKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926606 | |
Record name | S-(3-Chloropropyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(3-Chloropropyl) ethanethioate | |
CAS RN |
13012-54-9 | |
Record name | S-(3-Chloropropyl) ethanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13012-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloropropyl thioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13012-54-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-(3-Chloropropyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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